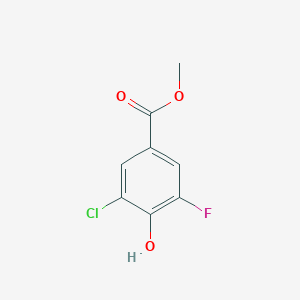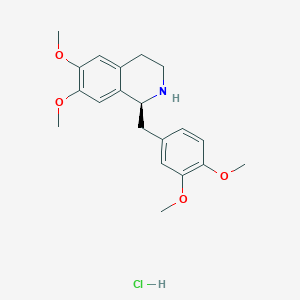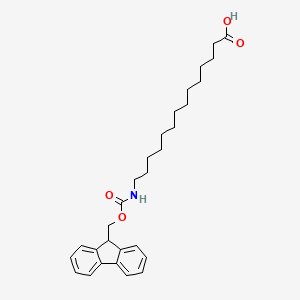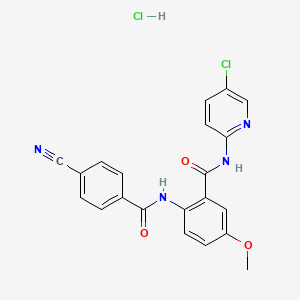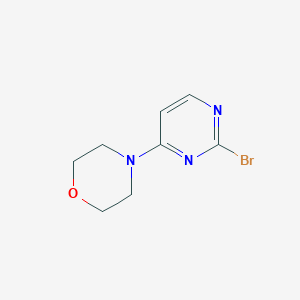
4-(2-Bromopyrimidin-4-yl)morpholine
Overview
Description
“4-(2-Bromopyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C8H10BrN3O . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10BrN3O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 . This indicates that the compound contains 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 244.09 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial Activity :
- Desai et al. (2016) synthesized novel derivatives containing pyrazole, pyrimidine, and morpholine analogues, which exhibited significant in vitro antimicrobial activity against different bacterial and fungal strains (Desai, Patel, & Dave, 2016).
- Kumar et al. (2007) reported on the synthesis of morpholine derivatives, including 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showing potential as antimicrobials (Kumar, Sadashiva, & Rangappa, 2007).
- Rahimizadeh et al. (2011) explored the synthesis of thiazolo[4,5-d]pyrimidines, assessing their antibacterial properties, with morpholine as a key component (Rahimizadeh et al., 2011).
DNA Binding and Protein Kinase Inhibition :
- Cano et al. (2010) synthesized DNA-PK inhibitors, where the chromen-4-one core was replaced by aza-heterocyclic systems including morpholine, demonstrating potent DNA-PK inhibitory activity (Cano et al., 2010).
Antitumor Testing :
- Hassan et al. (2017) designed and synthesized new triazolopyrimidine and triazoloquinazoline derivatives, including morpholine groups, and evaluated their antitumor activity. These compounds exhibited promising results in DNA-binding assays and in tests against Ehrlich Ascites Carcinoma in mice (Hassan et al., 2017).
Biocorrosion Inhibition :
- Onat et al. (2016) investigated 2-aminopyrimidine derivatives, including morpholine, for their biocidal and corrosion inhibitor activities. These compounds reduced the growth of Desulfotomaculum sp. and inhibited biocorrosion of steel (Onat et al., 2016).
Pharmacological Implications :
- Sakthikumar et al. (2019) conducted spectro-electrochemical assessments of DNA/BSA interactions and evaluated the cytotoxicity, radical scavenging, and pharmacological implications of morpholine-based metal(ii) complexes. These complexes showed potential as therapeutic agents in cancer research (Sakthikumar, Solomon, & Raja, 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-(2-bromopyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDUPAKZNUTNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)

![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)


